molecular formula C10H14N2O2 B14678490 Carbazic acid, 3-benzyl-, ethyl ester CAS No. 37922-86-4

Carbazic acid, 3-benzyl-, ethyl ester

Cat. No.: B14678490
CAS No.: 37922-86-4
M. Wt: 194.23 g/mol
InChI Key: FDYVKBXZTOEALF-UHFFFAOYSA-N
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Description

Carbazic acid, 3-benzyl-, ethyl ester (ethyl 3-benzylcarbazate) is a substituted carbazate derivative characterized by a benzyl group at the 3-position of the hydrazinecarboxylic acid backbone. This compound belongs to the broader class of carbazic acid esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and bioactive molecule design.

Properties

CAS No.

37922-86-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl N-(benzylamino)carbamate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)12-11-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13)

InChI Key

FDYVKBXZTOEALF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid, 3-benzyl-, ethyl ester typically involves the esterification of carbazic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Mechanism of Action

The mechanism of action of carbazic acid, 3-benzyl-, ethyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release carbazic acid, which may interact with enzymes or receptors, modulating their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Carbazic Acid Esters

Structural Analogues

Key structural analogues include:

tert-Butyl carbazate (carbazic acid tert-butyl ester): CAS 870-46-2 .

Carbazic acid, 3-(indol-3-ylmethylene)-, ethyl ester : CAS 15641-27-7 .

Carbazic acid, 3-(1-propyl-butylidene)-, ethyl ester : Identified in Prunus armeniaca extracts .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Retention Time (GC-MS) Peak Area (%) Solubility/Stability
Carbazic acid, 3-benzyl-, ethyl ester Benzyl (C₆H₅CH₂-) C₁₀H₁₄N₂O₂ 194.23 Inferred ~5.05 Inferred ~32% Likely soluble in organic solvents (e.g., hexane, methanol)
Ethyl carbazate None C₃H₈N₂O₂ 104.11 5.05 32.23–32.72% Soluble in water, organic solvents
tert-Butyl carbazate tert-Butyl (C(CH₃)₃) C₅H₁₂N₂O₂ 132.16 N/A N/A Crystalline, stable, mp 37–41°C
3-(Indol-3-ylmethylene)-ethyl ester Indole-derived substituent C₁₂H₁₃N₃O₂ 231.25 N/A N/A Likely lipophilic due to aromatic indole group

Notes:

  • The retention time (RT) of ethyl carbazate (~5.05 min) in GC-MS analyses suggests moderate polarity, comparable to ethylbenzene and isocarboxazid .

Reactivity and Electronic Effects

  • Carbazates form acyl derivatives upon reaction with serine proteases, where the carbazate carbonyl exhibits reduced electrophilicity due to resonance stabilization from the adjacent nitrogen .

Research Implications and Gaps

  • Pharmacological Potential: Substituted carbazates like the 3-benzyl derivative warrant exploration as protease inhibitors or antimicrobial agents, leveraging their structural tunability .
  • Analytical Challenges : Co-elution with ethylbenzene/isocarboxazid in GC-MS necessitates advanced chromatographic separation for accurate quantification .
  • Synthetic Optimization : Development of regioselective alkylation methods for 3-substituted carbazates remains a priority .

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